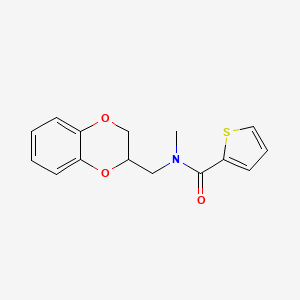
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 belongs to the family of benzodioxin-containing compounds and has been shown to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting histone deacetylases, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide may prevent the expression of genes that promote cancer cell growth.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can induce apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage. In addition, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is its relatively simple synthesis method, which makes it an attractive target for researchers interested in its therapeutic potential. In addition, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to have low toxicity, which is important for the development of potential therapeutics.
However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is not fully understood, which may make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are numerous future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide. One potential direction is the development of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide as a cancer therapeutic. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Another potential direction is the development of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide as a neuroprotective agent. Studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to determine the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide in these diseases.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Future research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide may lead to the development of novel therapeutics for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with thiophene-2-carbonyl chloride in the presence of a base. The resulting product is then treated with methylamine to yield N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is relatively simple and can be achieved through a few steps, making it an attractive target for researchers interested in its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anti-cancer properties, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide has also been shown to possess anti-inflammatory and neuroprotective activities. Studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-16(15(17)14-7-4-8-20-14)9-11-10-18-12-5-2-3-6-13(12)19-11/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHBWHIVZFJNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
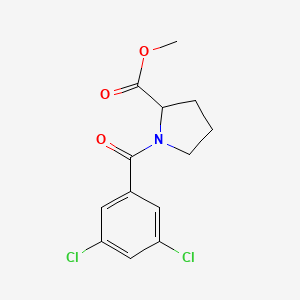
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)
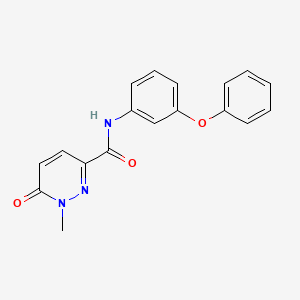
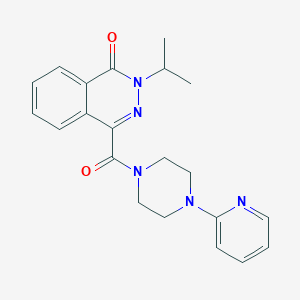
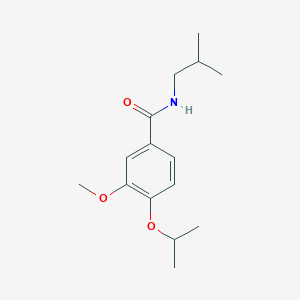
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)
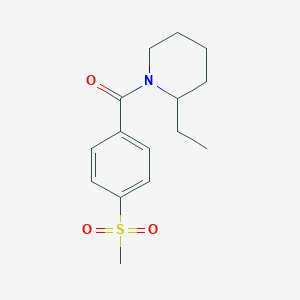
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)